molecular formula C9H6F2O3 B1445359 3,5-Difluoro-4-hydroxycinnamic acid CAS No. 1262019-00-0

3,5-Difluoro-4-hydroxycinnamic acid

Cat. No. B1445359
M. Wt: 200.14 g/mol
InChI Key: UVDDPORSKADCPV-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 . It belongs to the class of hydroxycinnamic acids, which are important polyphenolic compounds originated from the Mavolanate-Shikimate biosynthesis pathways in plants .


Synthesis Analysis

The synthesis of hydroxycinnamic acid derivatives, like 3,5-Difluoro-4-hydroxycinnamic acid, is originated from the Mavolanate-Shikimate biosynthesis pathways in plants . The starting materials in biosynthesis are phenyl-based amino acids, named L-Phe and L-Tyr .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-hydroxycinnamic acid consists of a cinnamic acid core structure, which is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives .


Chemical Reactions Analysis

Hydroxycinnamic acids, including 3,5-Difluoro-4-hydroxycinnamic acid, can form esters with quinic acid at all four disposable hydroxyl groups . They also possess potent antioxidant and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-hydroxycinnamic acid include a molecular weight of 200.14 and a molecular formula of C9H6F2O3 .

Scientific Research Applications

Antioxidative Effects and Tyrosinase Inhibitory Activities

Research on hydroxycinnamic acid derivatives, such as 3,5-difluoro-4-hydroxycinnamic acid, highlights their significant antioxidative effects. They exhibit strong free radical scavenging activity, surpassing common antioxidants like alpha-tocopherol and ascorbic acid. Additionally, they demonstrate potent tyrosinase inhibitory activities, suggesting potential applications in fields like dermatology and cosmetics. These compounds also show antiproliferative activities against various cancer cell lines, indicating potential therapeutic applications in oncology (Iwai et al., 2004).

Application in MALDI-MS

Hydroxycinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (a related compound), have been identified as efficient matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This suggests their potential application in analytical chemistry, particularly in mass spectrometry for biomolecular analysis (Schmidt De León et al., 2022).

Quantification and Analytical Methodologies

The development of analytical methodologies for quantifying hydroxycinnamic acids, including derivatives like 3,5-difluoro-4-hydroxycinnamic acid, is crucial for their application in various industries such as food, health, and cosmetics. These methodologies facilitate the extraction and quantification of these compounds from natural sources and waste materials (Barberousse et al., 2008).

Management of Lipid Metabolism and Obesity

Hydroxycinnamic acid derivatives have been identified as potentially valuable molecules for treating obesity-related health complications. They inhibit macrophage infiltration and activation of nuclear factor κB in adipose tissues and modulate the expression of various adipokines, indicating their role in managing lipid metabolism and obesity (Alam et al., 2016).

Solubility in Supercritical Carbon Dioxide

The solubility of hydroxycinnamic acids, including 3,5-difluoro-4-hydroxycinnamic acid, in supercritical carbon dioxide has been studied. This research is vital for understanding the possibility of separating these compounds from natural matrices, such as grape seeds, using supercritical fluid extraction methods (Murga et al., 2003).

Photoprotective Properties

3,5-Difluoro-4-hydroxycinnamic acid and its derivatives have been studied for their UV ray absorption and photoprotective properties. These compounds, encapsulated into layered double hydroxide, have shown excellent UV ray absorption, indicating potential applications in photoprotection and sunscreen formulations (Khan et al., 2011).

Endotheliotropic Activity in Cerebral Ischemia

Studies on 4-hydroxy-3,5-di-tret-butylcinnamic acid, a related compound, demonstrate its potential in preserving endothelial function in conditions of cerebral ischemia. This includes vasodilating, antithrombotic, and anti-inflammatory functions, suggesting its possible application in the treatment of cerebral ischemic conditions (Voronkov & Pozdnyakov, 2018).

Antioxidant Activity in Human Low-Density Lipoprotein

Hydroxycinnamic acid derivatives have been studied for their antioxidant activity, especially in the protection of human low-density lipoprotein against peroxidation. This suggests their potential in preventing oxidative stress-related diseases (Cheng et al., 2007).

properties

IUPAC Name

(E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDPORSKADCPV-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)O)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-hydroxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YF Mustafa - J Glob Pharma Technol, 2019 - academia.edu
The use of natural products to treat human diseases especially cancer is an interesting trend in pharmaceutical research. Sinapic acid, being a member of hydroxycinnamic acid family …
Number of citations: 68 www.academia.edu

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